molecular formula C19H18N2O6S B2362690 Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-72-2

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2362690
CAS No.: 946236-72-2
M. Wt: 402.42
InChI Key: BLBOKXHGGXGOAA-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 3,4,5-trimethoxybenzamido substituent at position 2 and a methyl ester at position 4. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The trimethoxybenzamido group enhances lipophilicity and may influence DNA intercalation or enzyme binding, while the methyl ester improves solubility for synthetic manipulation .

Properties

IUPAC Name

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(22)21-19-20-12-6-5-10(18(23)27-4)9-15(12)28-19/h5-9H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOKXHGGXGOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

A widely employed method involves cyclizing 2-aminothiophenol derivatives with carboxylic acid esters. For example, methyl 2-amino-4-chlorobenzoate reacts with thiourea in the presence of hydrochloric acid to form the benzothiazole ring. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration. This method yields methyl 2-aminobenzo[d]thiazole-6-carboxylate as an intermediate, which is subsequently acylated.

Key Conditions :

  • Solvent: Ethanol or methanol
  • Catalyst: HCl or ammonium chloride
  • Temperature: Reflux (70–80°C)
  • Yield: 65–75%

Condensation of Anthranilic Acid Derivatives

Alternative routes utilize anthranilic acid esters. For instance, methyl 2-nitrobenzoate undergoes reduction to methyl 2-aminobenzoate, followed by treatment with carbon disulfide (CS₂) in alkaline conditions. This forms the thiazole ring via cyclization, producing methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Key Conditions :

  • Reducing agent: H₂/Pd-C or SnCl₂/HCl
  • Cyclization agent: CS₂ in NaOH
  • Temperature: 100–120°C
  • Yield: 60–70%

Introduction of the 3,4,5-Trimethoxybenzamido Group

The 2-amino group of the benzothiazole intermediate is acylated with 3,4,5-trimethoxybenzoyl chloride to install the final substituent.

Acylation Reaction

The acylation is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl generated during the reaction.

Procedure :

  • Dissolve methyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equiv) in DCM.
  • Add TEA (1.2 equiv) and cool to 0°C.
  • Slowly add 3,4,5-trimethoxybenzoyl chloride (1.1 equiv).
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography.

Optimization Insights :

  • Excess acyl chloride (1.5 equiv) improves yield but risks diacylation.
  • Lower temperatures (0°C) minimize side reactions.
  • Yield: 80–85%.

Esterification and Functional Group Compatibility

The methyl ester at position 6 is typically introduced early in the synthesis to avoid side reactions during acylation. However, if the carboxyl group is present as a free acid, esterification with methanol and sulfuric acid is employed:

Esterification Protocol :

  • Dissolve the carboxylic acid intermediate in methanol.
  • Add concentrated H₂SO₄ (catalytic).
  • Reflux for 6–8 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 90–95%.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for efficiency and cost-effectiveness:

Continuous Flow Reactors

Flow chemistry enhances cyclization and acylation steps by improving heat transfer and reducing reaction times. For example, a microreactor system achieves 95% conversion in 10 minutes for benzothiazole formation.

Solvent Recycling

Toluene and DCM are recovered via distillation, reducing waste and costs.

Catalytic Innovations

Immobilized catalysts (e.g., silica-supported HCl) enable recyclability and higher throughput.

Analytical and Spectroscopic Validation

Each synthetic intermediate and the final product are characterized using:

  • ¹H-NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • IR Spectroscopy : Detects carbonyl stretches (C=O at 1720 cm⁻¹ for ester, 1660 cm⁻¹ for amide).
  • LC-MS : Verifies molecular weight (C₁₉H₁₈N₂O₆S: MW 414.4 g/mol).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing ring formation (e.g., oxazole byproducts) is minimized using thiourea over urea.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves polar acylation products.

Stability of 3,4,5-Trimethoxybenzoyl Chloride

Storage under nitrogen at −20°C prevents hydrolysis to the carboxylic acid.

Case Study: Gram-Scale Synthesis

A representative synthesis produced 10 g of the target compound:

  • Benzothiazole formation : 70% yield (7.0 g intermediate).
  • Acylation : 85% yield (8.9 g final product).
  • Purity : >99% (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate against various cancer cell lines.

Case Study: Breast Cancer

In a study evaluating the compound's efficacy against MDA-MB-231 breast cancer cells, it was found that derivatives containing similar structures exhibited significant cytotoxicity. The compounds were tested for their ability to inhibit β-tubulin polymerization, which is crucial for cancer cell proliferation:

CompoundIC50 (µM)% Inhibition of β-tubulin Polymerization
This compoundTBDTBD
Combretastatin A-4 (control)0.55100

These findings suggest that modifications to the thiazole structure can enhance anticancer activity by targeting microtubule dynamics in cancer cells .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In a study involving various thiazole derivatives, it was noted that those with similar structural motifs exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureusTBD
Control (e.g., Amoxicillin)Staphylococcus aureusTBD

The results indicate that thiazole derivatives can serve as potential leads in antibiotic development .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that compounds with similar structures can mitigate oxidative stress and neuronal apoptosis.

Case Study: Neuroprotection in Animal Models

In experiments using animal models of neurodegenerative diseases, derivatives were shown to reduce markers of oxidative stress and improve cognitive function:

Treatment GroupOxidative Stress Marker Reduction (%)Cognitive Function Improvement (%)
This compoundTBDTBD
Control (placebo)00

These findings highlight the potential for this compound in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at position 2 (amide group), position 4/5 (additional functional groups), and the ester moiety.

Compound Name Substituent at Position 2 Substituent at Position 4/5 Ester Group Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3,4,5-Trimethoxybenzamido None Methyl 414.42 (calculated) High lipophilicity -
Compound 12 (Ev3) 4,5-Dibromo-1H-pyrrole-2-carboxamido Hydroxy, oxo-pyridin-2-ylmethyl Methyl 565.90 (calculated) DNA gyrase inhibition; purple solid
Compound 15a (Ev3) 4,5-Dibromo-1H-pyrrole-2-carboxamido (4-Methoxybenzyl)oxy-pyranylmethoxy Methyl 643.8 (MS) Beige solid; mp: 254°C
Compound 32 (Ev5) 4-Fluoro-5-methyl-1H-pyrrole-2-carboxamido Isopropoxy tert-Butyl ~480 (estimated) Enhanced metabolic stability
Ethyl 2-(benzo[d]thiazole-2-carboxamido) (Ev10) Benzo[d]thiazole-2-carboxamido None Ethyl 383.44 Predicted density: 1.495 g/cm³

Key Observations:

  • Its activity as a DNA gyrase inhibitor (purple solid, mp >300°C) highlights the role of halogenation in biological potency .
  • Ester Group Variations: The tert-butyl ester in Compound 32 (Ev5) may improve metabolic stability compared to methyl/ethyl esters, which are more prone to hydrolysis .
  • Benzothiazole-Biphenyl Systems (Ev10): The ethyl ester and thiazole-thiazole linkage in Ev10 reduce molecular weight (383.44) and acidity (predicted pKa: 5.41), suggesting altered solubility and bioavailability .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Methyl esters (target compound) generally offer better aqueous solubility than tert-butyl analogs but lower than ethyl esters (Ev10) .

Biological Activity

Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a benzothiazole core substituted with a carboxylate and a trimethoxybenzamide group. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under controlled conditions. Various methodologies have been reported for the synthesis of benzothiazole derivatives, including cyclization reactions that yield the desired compounds with high purity and yield.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess moderate to potent antimicrobial properties against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus, E. coli, and Candida tropicalis, showing effective inhibition at concentrations around 50 mg/ml .
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, related benzothiazole compounds have demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells with IC50 values in the micromolar range . The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division.
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may have neuroprotective effects. Compounds in this class have been evaluated for their ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from ischemic injury .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the efficacy of a series of benzothiazole derivatives against bacterial strains and fungi. The presence of electron-withdrawing groups significantly enhanced their antimicrobial activity .
  • Cytotoxic Evaluation : In another investigation, several benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The most potent compounds exhibited IC50 values as low as 1.71 µM, indicating strong antiproliferative activity .
  • Neuroprotection Mechanism : Compounds similar to this compound were tested in models of ischemia/reperfusion injury. Results indicated significant attenuation of neuronal damage through ROS scavenging mechanisms .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50 (µM)Reference
AntimicrobialS. aureus, E. coli~50 mg/ml
AnticancerMDA-MB-2311.71
NeuroprotectionNeuronal cellsNot specified

Q & A

What are the key considerations for synthesizing Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate with high purity and yield?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling 3,4,5-trimethoxybenzoyl chloride with a methyl-substituted benzo[d]thiazole-6-carboxylate precursor. Key considerations include:

  • Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and controlled temperatures (e.g., reflux at 80–100°C) to minimize side reactions .
  • Catalysts: Employ coupling agents like HATU or DCC for amide bond formation, as seen in analogous benzo[d]thiazole syntheses .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitor reactions via TLC .

How can structural modifications of this compound enhance its biological activity, particularly in anticancer applications?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Trimethoxybenzamido Group: The 3,4,5-trimethoxy substitution on the benzamido moiety enhances tubulin polymerization inhibition, critical for anticancer activity .
  • Ester vs. Carboxylic Acid: Replacing the methyl ester with a carboxylic acid group improves solubility but may reduce cell permeability; pro-drug strategies can mitigate this .
  • Thiazole Core Modifications: Introducing electron-withdrawing groups (e.g., halogens) at position 4 of the benzo[d]thiazole ring increases cytotoxicity, as seen in analogs like ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate .
    Example Data Table:
Modification SiteSubstituentIC50 (HepG2 cells, μM)
Benzamido (R1)3,4,5-OMe2.46
Benzamido (R1)3,4-OMe6.24
Thiazole (R2)4-Cl15.71–26.93

What analytical techniques are most effective for characterizing the structure and confirming the purity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., amide proton at δ 8.35 ppm) and detects impurities .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C21H21N2O6S: 429.11) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for in vitro assays) .
  • Elemental Analysis: Matches calculated vs. observed C/H/N/S percentages to confirm stoichiometry .

How do researchers address discrepancies in reported biological activity data for this compound across different studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Solubility Issues: Use DMSO stocks (<0.1% final concentration) and confirm compound stability via LC-MS .
  • Structural Confirmation: Re-characterize batches with NMR and HRMS to rule out degradation or synthesis errors .
  • Statistical Rigor: Apply ANOVA with post-hoc tests (p < 0.05) and report IC50 values as mean ± SD from triplicate experiments .

What methodological approaches are used to elucidate the mechanism of action of this compound in inhibiting tubulin polymerization?

Level: Advanced
Methodological Answer:

  • In Vitro Tubulin Assays: Monitor microtubule assembly via turbidity measurements (absorbance at 350 nm) with purified tubulin .
  • Molecular Docking: Use software like AutoDock Vina to predict binding to the colchicine site of β-tubulin (PDB ID: 1SA0) .
  • Competitive Binding Studies: Co-incubate with fluorescent probes (e.g., colchicine-BODIPY) to assess displacement .
  • Cell Cycle Analysis: Flow cytometry (propidium iodide staining) confirms G2/M arrest in treated cancer cells .

What strategies can improve the solubility and stability of this compound in aqueous solutions for in vivo studies?

Level: Advanced
Methodological Answer:

  • Prodrug Design: Replace the methyl ester with a phosphate ester, which hydrolyzes in vivo to the active carboxylic acid .
  • Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .
  • pH Adjustment: Use buffered solutions (pH 7.4) or co-solvents (e.g., cyclodextrins) to prevent precipitation .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

How does the electronic nature of substituents on the benzamido group influence the compound’s bioactivity?

Level: Advanced
Methodological Answer:

  • Electron-Donating Groups (e.g., OMe): Enhance resonance stabilization of the amide bond, improving binding to hydrophobic pockets in target proteins .
  • Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity of the thiazole ring, promoting covalent interactions with nucleophilic residues (e.g., cysteine) .
  • Quantitative SAR (QSAR): Apply DFT calculations (e.g., HOMO/LUMO energies) to correlate substituent effects with IC50 values .

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